5-[1-(4-chlorophenyl)-2,6-dimethylpyridin-4-ylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
5-[1-(4-chlorophenyl)-2,6-dimethylpyridin-4-ylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that combines a pyridine ring with a diazinane trione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-chlorophenyl)-2,6-dimethylpyridin-4-ylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the chlorophenyl group. The final steps involve the formation of the diazinane trione moiety under controlled conditions, often requiring specific catalysts and solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over temperature, pressure, and reaction times.
Chemical Reactions Analysis
Types of Reactions
5-[1-(4-chlorophenyl)-2,6-dimethylpyridin-4-ylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated compounds.
Scientific Research Applications
5-[1-(4-chlorophenyl)-2,6-dimethylpyridin-4-ylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[1-(4-chlorophenyl)-2,6-dimethylpyridin-4-ylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine: Known for its antitubercular activity.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Exhibits antiviral properties.
Uniqueness
What sets 5-[1-(4-chlorophenyl)-2,6-dimethylpyridin-4-ylidene]-1,3-diazinane-2,4,6-trione apart is its unique combination of a pyridine ring with a diazinane trione moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-[1-(4-chlorophenyl)-2,6-dimethylpyridin-4-ylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-9-7-11(14-15(22)19-17(24)20-16(14)23)8-10(2)21(9)13-5-3-12(18)4-6-13/h3-8H,1-2H3,(H2,19,20,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGECEEYXFGHNDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)NC(=O)NC2=O)C=C(N1C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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